5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
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Overview
Description
5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a fluorinated analog of benzothiazole. This compound has garnered attention due to its unique physical and chemical properties, as well as its potential biological applications. The molecular formula of this compound is C₉H₆F₄N₂O₂S, and it has a molecular weight of 282.21 g/mol .
Preparation Methods
Chemical Reactions Analysis
5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with a variety of biological molecules .
Comparison with Similar Compounds
5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine can be compared with other fluorinated benzothiazole derivatives. Similar compounds include:
2-Fluorobenzothiazole: A simpler fluorinated analog with different substitution patterns.
5,6-Difluorobenzothiazole: Lacks the difluoromethoxy groups but retains the fluorinated benzothiazole core.
5,6-Dimethoxybenzothiazole: Contains methoxy groups instead of difluoromethoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYJYBGNHCPCOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1OC(F)F)OC(F)F)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.